(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
CAS No.: 137105-52-3
Cat. No.: VC21248257
Molecular Formula: C12H17BrO2S
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137105-52-3 |
---|---|
Molecular Formula | C12H17BrO2S |
Molecular Weight | 305.23 g/mol |
IUPAC Name | 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene |
Standard InChI | InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 |
Standard InChI Key | SDZIZUSDBKSUJL-UHFFFAOYSA-N |
SMILES | CCOC(CSC1=CC=CC=C1Br)OCC |
Canonical SMILES | CCOC(CSC1=CC=CC=C1Br)OCC |
Introduction
Chemical Identity and Structural Characteristics
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organic compound identified by CAS number 137105-52-3. The compound features a bromine atom and a sulfanyl group attached to a benzene ring, with a diethoxyethyl substituent contributing to its unique chemical properties . The molecular structure consists of a 2-bromophenyl group connected to a 2,2-diethoxyethyl moiety through a sulfur atom, creating a molecule with multiple functional groups that can participate in various chemical transformations.
Basic Chemical Information
The compound is characterized by several important chemical identifiers and properties as outlined in the table below:
The structural arrangement of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane features several reactive sites, including the bromine atom which serves as a potential leaving group in nucleophilic substitution reactions, the sulfanyl group that can react with electrophiles, and the acetal functionality in the diethoxyethyl moiety that can undergo hydrolysis under acidic conditions .
Structural Features and Reactivity
The structure of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane contains several key functional elements that determine its chemical behavior. The bromine atom at the ortho position of the benzene ring introduces electronic effects that influence the reactivity of the aromatic system . The sulfur linkage provides opportunities for oxidation to sulfoxides or sulfones, while the acetal function (diethoxyethyl group) offers potential for conversion to aldehyde under appropriate conditions.
The diethoxy groups enhance the compound's solubility in organic solvents, which is beneficial for various synthetic applications . The presence of these multiple functional groups makes (2-Bromophenyl)(2,2-diethoxyethyl)sulfane a versatile building block for the synthesis of more complex molecules.
The availability of different packaging sizes allows researchers to purchase quantities appropriate for their specific experimental needs, from small-scale screening to larger synthetic applications.
Solution Preparation and Laboratory Use
The practical application of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in laboratory settings often requires preparation of stock solutions at specific concentrations. Information available suggests several concentration options depending on the intended use.
Stock Solution Preparation
The following table provides guidance for preparing stock solutions of different concentrations from various amounts of the compound:
Concentration | From 1 mg | From 5 mg | From 10 mg |
---|---|---|---|
1 mM | 3.2762 mL | 16.3811 mL | 32.7622 mL |
5 mM | 0.6552 mL | 3.2762 mL | 6.5524 mL |
10 mM | 0.3276 mL | 1.6381 mL | 3.2762 mL |
Values represent solvent volume needed to achieve the specified concentration
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility properties. To avoid degradation from repeated freeze-thaw cycles, solutions should be stored in separate aliquots .
Shipping Conditions
For laboratory supply, shipping conditions may vary depending on the quantity ordered:
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Evaluation sample solutions are typically shipped with blue ice
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Larger quantities may be shipped at room temperature or with blue ice upon request
These shipping considerations are important for maintaining the integrity of the compound during transit, particularly for temperature-sensitive research applications.
Structural Isomers and Related Compounds
It is important to note that (2-Bromophenyl)(2,2-diethoxyethyl)sulfane has structural isomers that differ in the position of substituents on the benzene ring.
Position Isomers
One identified isomer is (3-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS: 17347-29-4), where the bromine atom is at position 3 rather than position 2 on the benzene ring . This positional difference can significantly impact the compound's properties and reactivity:
Isomer | CAS Number | Structural Difference |
---|---|---|
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane | 137105-52-3 | Bromine at position 2 (ortho) |
(3-Bromophenyl)(2,2-diethoxyethyl)sulfane | 17347-29-4 | Bromine at position 3 (meta) |
The position of the bromine atom affects the electronic distribution within the molecule, potentially altering its reactivity patterns and physical properties. The ortho-bromo derivative (position 2) may experience different steric effects compared to the meta-bromo derivative (position 3), which could influence reaction outcomes in synthetic applications.
Alternative Names and Identifiers
The compound is known by several alternative names in chemical databases and supplier catalogs:
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1-Bromo-2-(2,2-diethoxyethylsulfanyl)benzene
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Benzene, 1-bromo-2-[(2,2-diethoxyethyl)thio]-
These alternative nomenclatures reflect different approaches to naming the same chemical structure while maintaining the essential structural components in the name.
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